4,4'-Dimethylbenzoin
Overview
Description
4,4'-Dimethylbenzoin is a chemical compound studied in various contexts, such as synthesis, molecular structure, and chemical properties. Its analysis involves examining its synthesis methods, molecular structure, and various physical and chemical properties.
Synthesis Analysis
- The synthesis of related dimethylamino compounds involves condensation reactions and characterization using methods like X-ray crystallography (Al-Hourani et al., 2016).
Molecular Structure Analysis
- The molecular structure of similar compounds is often determined using techniques like X-ray crystallography, which provides insights into their atomic arrangement and geometry (Liu et al., 2022).
Chemical Reactions and Properties
- Compounds like 4,4'-Dimethylbenzoin can participate in various chemical reactions. For example, antipyrine derivatives have been studied for their reactivity and crystal structure, providing insights into possible reactions and interactions (Saeed et al., 2020).
Physical Properties Analysis
- The physical properties of such compounds are often analyzed through their crystal structure, which can reveal information about their stability, bonding, and intermolecular interactions (Yang et al., 2007).
Chemical Properties Analysis
- The chemical properties of 4,4'-Dimethylbenzoin-like compounds are explored through various spectroscopic methods. These methods help understand the electronic structure and reactivity of these compounds (Athira et al., 2017).
Scientific Research Applications
4,4’-Dimethylbenzoin is a chemical compound with the formula C16H16O2 . It’s used in a variety of research and industrial applications, but the specifics of these uses, including the methods of application, experimental procedures, and outcomes, are not readily available in the sources I have access to.
4,4’-Dimethylbenzoin is a chemical compound with the formula C16H16O2 . It’s used in a variety of research and industrial applications, but the specifics of these uses, including the methods of application, experimental procedures, and outcomes, are not readily available in the sources I have access to.
Safety And Hazards
properties
IUPAC Name |
2-hydroxy-1,2-bis(4-methylphenyl)ethanone | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16O2/c1-11-3-7-13(8-4-11)15(17)16(18)14-9-5-12(2)6-10-14/h3-10,15,17H,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NBYSFWKNMLCZLO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(C(=O)C2=CC=C(C=C2)C)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
240.30 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4,4'-Dimethylbenzoin | |
CAS RN |
1218-89-9 | |
Record name | p-Toluoin | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=13677 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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